7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are oxygenated heterocyclic compounds with a benzo-annelated γ-pyrone ring. This particular compound is known for its diverse pharmacological activities, including antimicrobial, antitumor, cytotoxic, antioxidant, anti-inflammatory, and anti-diabetic properties .
Preparation Methods
The synthesis of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves several steps. One common method includes the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in ethylene glycol to form oxazoloquinolones . Another method involves the reaction of anthranilic acid derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and methanol as a solvent . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted chromone derivatives with enhanced biological activities.
Scientific Research Applications
This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antitumor, and anti-inflammatory agent . Its antioxidant properties make it a potential candidate for treating oxidative stress-related diseases. Additionally, it has been investigated for its anti-diabetic effects, particularly as an α-glucosidase inhibitor .
Mechanism of Action
The mechanism of action of 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . This inhibition helps in reducing blood glucose levels, making it a potential therapeutic agent for diabetes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 7-methoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one include other chromone derivatives such as 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one and 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological effects. The unique combination of methoxy and phenoxy groups in this compound contributes to its distinct pharmacological profile and enhanced biological activities.
Properties
IUPAC Name |
7-methoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-18(23-15-7-5-4-6-14(15)21-3)17(19)13-9-8-12(20-2)10-16(13)22-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOFCGWMRWYGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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